molecular formula C11H8ClFN2 B2909213 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine CAS No. 1537572-82-9

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine

Cat. No. B2909213
CAS RN: 1537572-82-9
M. Wt: 222.65
InChI Key: STUXSHPRCVCWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine is a heterocyclic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound is a member of the pyrimidine family, which is a class of organic compounds that play an essential role in various biological processes.

Scientific Research Applications

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. The compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes that are involved in the progression of diseases such as cancer and inflammation. The compound has also been shown to modulate the immune system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine has been shown to have various biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine in lab experiments is its high yield synthesis method. The compound is also relatively stable and can be stored for an extended period. However, one of the limitations of using the compound is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for the research and development of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine. One of the areas of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy in clinical settings. Another area of research is the identification of new therapeutic applications for the compound, such as in neurological disorders. Additionally, the development of novel synthetic methods for the compound may lead to improved yields and cost-effectiveness.

Synthesis Methods

The synthesis of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine involves the reaction of 2-fluoroaniline with 2,3,5-trichloropyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl iodide to form the final product. The yield of this synthesis method is relatively high, and the reaction can be carried out under mild conditions.

properties

IUPAC Name

2-chloro-4-(2-fluorophenyl)-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-6-14-11(12)15-10(7)8-4-2-3-5-9(8)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUXSHPRCVCWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine

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